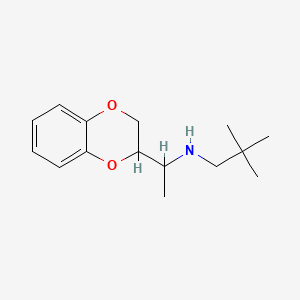
2-(1-Neopentylaminoethyl)-1,4-benzodioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Neopentylaminoethyl)-1,4-benzodioxane is an organic compound that features a benzodioxane ring substituted with a neopentylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane typically involves the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Neopentylaminoethyl Group: The neopentylaminoethyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Neopentylaminoethyl)-1,4-benzodioxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the neopentylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-Neopentylaminoethyl)-1,4-benzodioxane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The neopentylaminoethyl group may interact with enzymes or receptors, leading to various biological effects. The benzodioxane ring can also play a role in stabilizing the compound and facilitating its interactions.
Comparación Con Compuestos Similares
Similar Compounds
Neopentyl alcohol: A compound with a similar neopentyl group but different functional groups.
Neopentylamine: Shares the neopentyl group and amine functionality.
Benzodioxane derivatives: Compounds with similar benzodioxane rings but different substituents.
Uniqueness
2-(1-Neopentylaminoethyl)-1,4-benzodioxane is unique due to the combination of the neopentylaminoethyl group and the benzodioxane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Propiedades
Número CAS |
67011-33-0 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H23NO2/c1-11(16-10-15(2,3)4)14-9-17-12-7-5-6-8-13(12)18-14/h5-8,11,14,16H,9-10H2,1-4H3 |
Clave InChI |
JPDSUSRTWKLSDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1COC2=CC=CC=C2O1)NCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


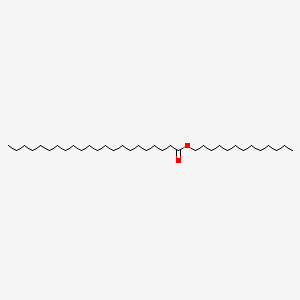

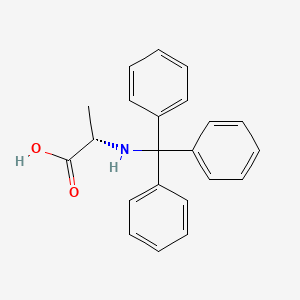
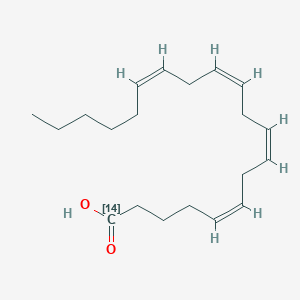
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
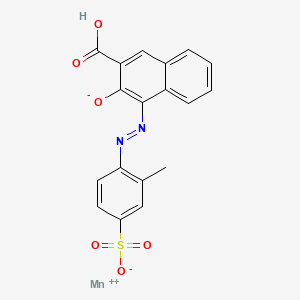

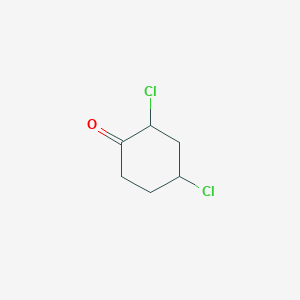
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
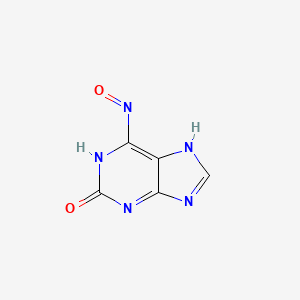
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
